5,7,8,8a-tetrahydro-1H-imidazo[1,2-b]pyridazin-6-one
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Overview
Description
5,7,8,8a-tetrahydro-1H-imidazo[1,2-b]pyridazin-6-one is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound is part of the imidazo[1,2-b]pyridazine family, which is known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7,8,8a-tetrahydro-1H-imidazo[1,2-b]pyridazin-6-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of hydrazine derivatives with ketones or aldehydes, followed by cyclization to form the imidazo[1,2-b]pyridazine ring system . The reaction conditions often include refluxing in ethanol or other suitable solvents, with the presence of catalysts such as acids or bases to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
5,7,8,8a-tetrahydro-1H-imidazo[1,2-b]pyridazin-6-one can undergo various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halides, amines, thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, such as halides or amines, into the ring system .
Scientific Research Applications
5,7,8,8a-tetrahydro-1H-imidazo[1,2-b]pyridazin-6-one has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 5,7,8,8a-tetrahydro-1H-imidazo[1,2-b]pyridazin-6-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . Additionally, it can interact with receptors to modulate signal transduction pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share a similar core structure but differ in the position of the nitrogen atoms within the ring system.
Imidazo[1,2-a]pyrimidines: These compounds have an additional nitrogen atom in the ring system, which can influence their chemical and biological properties.
Imidazo[1,5-a]pyrazines: These compounds have a different arrangement of nitrogen atoms and exhibit distinct biological activities.
Uniqueness
5,7,8,8a-tetrahydro-1H-imidazo[1,2-b]pyridazin-6-one is unique due to its specific ring structure and the position of nitrogen atoms, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for the development of new pharmaceuticals and materials .
Properties
Molecular Formula |
C6H9N3O |
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Molecular Weight |
139.16 g/mol |
IUPAC Name |
5,7,8,8a-tetrahydro-1H-imidazo[1,2-b]pyridazin-6-one |
InChI |
InChI=1S/C6H9N3O/c10-6-2-1-5-7-3-4-9(5)8-6/h3-5,7H,1-2H2,(H,8,10) |
InChI Key |
BZVLPJYCBCGRAE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NN2C1NC=C2 |
Origin of Product |
United States |
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